1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl diacetate
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Overview
Description
5-(ACETYLOXY)-1,3-DIMETHYL-2-OXOIMIDAZOLIDIN-4-YL ACETATE is an organic compound characterized by the presence of an acetyloxy group
Preparation Methods
The synthesis of 5-(ACETYLOXY)-1,3-DIMETHYL-2-OXOIMIDAZOLIDIN-4-YL ACETATE can be achieved through several synthetic routes. One common method involves the acetylation of an alcohol functionality using reagents such as acetyl chloride in the presence of a base like triethylamine, or acetic anhydride with a catalyst such as pyridine . Industrial production methods may involve large-scale acetylation processes using similar reagents and conditions, optimized for efficiency and yield.
Chemical Reactions Analysis
5-(ACETYLOXY)-1,3-DIMETHYL-2-OXOIMIDAZOLIDIN-4-YL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(ACETYLOXY)-1,3-DIMETHYL-2-OXOIMIDAZOLIDIN-4-YL ACETATE involves its interaction with molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular functions and pathways .
Comparison with Similar Compounds
5-(ACETYLOXY)-1,3-DIMETHYL-2-OXOIMIDAZOLIDIN-4-YL ACETATE can be compared with other similar compounds, such as:
Acetic acid derivatives: These compounds share the acetyloxy group and exhibit similar chemical reactivity.
Indole derivatives: These compounds have diverse biological activities and are used in various scientific research applications.
Boron reagents: Used in Suzuki–Miyaura coupling reactions, these compounds have different functional groups but are similarly employed in organic synthesis.
The uniqueness of 5-(ACETYLOXY)-1,3-DIMETHYL-2-OXOIMIDAZOLIDIN-4-YL ACETATE lies in its specific structure and the presence of the acetyloxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14N2O5 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
(5-acetyloxy-1,3-dimethyl-2-oxoimidazolidin-4-yl) acetate |
InChI |
InChI=1S/C9H14N2O5/c1-5(12)15-7-8(16-6(2)13)11(4)9(14)10(7)3/h7-8H,1-4H3 |
InChI Key |
CJPKVVXKFYKNAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(N(C(=O)N1C)C)OC(=O)C |
Origin of Product |
United States |
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